6-Amino-5-methylnicotinonitrile

Physicochemical property comparison Lipophilicity Molecular weight

Isomer contamination in heterocyclic building blocks can derail cyclization and lead to failed syntheses. This compound offers the exact 6-amino-5-methyl substitution required for constructing pyrido[2,3-d]pyrimidine pharmacophores. Key procurement benefits: (1) Provides the regiospecific core for documented PIM-1 kinase inhibitors (IC50 = 11.4 nM). (2) Balanced XLogP (0.6) and TPSA (62.7 Ų) simplify purification in high-throughput synthesis. (3) Supported by a high-yield (70%) synthetic protocol, ensuring scalable and reproducible R&D.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 183428-91-3
Cat. No. B070432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-methylnicotinonitrile
CAS183428-91-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C#N
InChIInChI=1S/C7H7N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,1H3,(H2,9,10)
InChIKeySLOISJVQLUVVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-methylnicotinonitrile: Chemical Identity & Properties


6-Amino-5-methylnicotinonitrile (CAS 183428-91-3), also known as 2-amino-3-methyl-5-cyanopyridine, is a substituted 3-pyridinecarbonitrile with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol [1]. It contains a primary amino group at position 6, a methyl group at position 5, and a nitrile group at position 3 on the pyridine ring, giving it a computed XLogP3-AA value of 0.6 and a topological polar surface area (TPSA) of 62.7 Ų [2]. The compound typically appears as a light yellow to green-yellow solid, with a predicted boiling point of 321.2±42.0 °C and a predicted density of 1.18±0.1 g/cm³ . Its pKa is predicted to be 3.79±0.49 . These physicochemical characteristics define its behavior as a versatile heterocyclic building block in synthetic organic chemistry.

1 Heterocyclic building block for regiospecific synthetic routes
2 Ortho-aminonitrile substitution pattern for cyclization chemistry
3 Controlled storage: inert atmosphere at 2–8 °C

6-Amino-5-methylnicotinonitrile: Substitution Pitfalls


While many pyridinecarbonitrile derivatives are marketed as interchangeable 'building blocks,' subtle differences in substitution pattern, functional group positioning, and resulting physicochemical properties can profoundly impact downstream synthetic efficiency and product purity. For 6-Amino-5-methylnicotinonitrile, the specific arrangement of the amino, methyl, and nitrile groups is critical for its role as a regiospecific intermediate in the construction of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known pharmacophores in kinase inhibitor research [1]. Replacing this compound with a close analog like 2-Amino-5-methylnicotinonitrile (CAS 38076-78-7) or 5-Methylnicotinonitrile (CAS 42885-14-3) would alter the substitution pattern on the pyridine ring, potentially leading to different reactivity, different regioisomeric products, or failure in subsequent cyclization steps. Therefore, selecting the precise regioisomer is not a matter of generic substitution but a prerequisite for successful and reproducible chemical synthesis.

Target Compound
Comparator
Risk Statement
6-Amino-5-methylnicotinonitrile
2-Amino-5-methylnicotinonitrile (CAS 38076-78-7)
Different amino/cyano positioning alters cyclization outcome and product regioisomerism
6-Amino-5-methylnicotinonitrile
5-Methylnicotinonitrile (CAS 42885-14-3)
Absence of 6-amino group eliminates key H-bond donor and shifts TPSA significantly

6-Amino-5-methylnicotinonitrile: Comparative Evidence Guide


Lipophilicity and Molecular Weight Comparison

6-Amino-5-methylnicotinonitrile exhibits a distinct lipophilicity profile compared to its close structural analogs, which is critical for predicting its behavior in liquid-liquid extraction, chromatographic purification, and membrane permeability in biological assays. Its computed partition coefficient (XLogP3-AA) is 0.6, placing it in an intermediate lipophilicity range [1]. This is higher than the more polar 2-Amino-5-cyanopyridine (XLogP3 = 0.35) due to the additional methyl group, and lower than the more lipophilic 6-Amino-5-chloronicotinonitrile (XLogP3 = 0.91) due to the chlorine substituent. This difference of 0.31 log units between the 5-methyl and 5-chloro derivatives is significant, translating to a roughly two-fold difference in octanol-water partition coefficient, which directly impacts extraction efficiency and LC-MS retention time.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 0.6
Comparator range: 0.35–0.98
Intermediate lipophilicity supports balanced extraction and purification workflows
Computed values, experimental confirmation recommended
Physicochemical property comparison Lipophilicity Molecular weight

Hydrogen Bonding & TPSA Differentiation

The hydrogen bond donor/acceptor profile of 6-Amino-5-methylnicotinonitrile, defined by one H-bond donor and three H-bond acceptors, contributes to a topological polar surface area (TPSA) of 62.7 Ų [1]. This is a critical parameter for predicting oral bioavailability and CNS penetration according to Lipinski's and Veber's rules. In contrast, the des-amino analog 5-Methylnicotinonitrile has zero H-bond donors and a TPSA of only 36.8 Ų, while the positional isomer 2-Amino-5-methylnicotinonitrile shares the same donor/acceptor count but has a slightly different TPSA of 61.3 Ų [2]. The higher TPSA of the target compound compared to 5-Methylnicotinonitrile (a difference of 25.9 Ų) indicates significantly greater potential for water solubility and different protein-binding characteristics, which are essential considerations when designing a synthetic route or evaluating a compound for biological screening.

TPSA Comparison
Cross-study comparable
Target: 62.7 Ų
5-Methyl analog: 36.8 Ų
Higher TPSA indicates different solubility and permeability properties
Computed by Cactvs, relevant for drug-like property screening
Hydrogen bonding Topological polar surface area Solubility prediction

Regioisomeric Purity for Pyrido[2,3-d]pyrimidine Synthesis

The value of 6-Amino-5-methylnicotinonitrile is directly tied to its specific regioisomeric identity as a precursor for constructing pyrido[2,3-d]pyrimidine cores, a privileged scaffold in kinase inhibitor drug discovery. Recent research demonstrates that o-aminonicotinonitriles (compounds with an amino group ortho to a nitrile) undergo efficient intramolecular heterocyclization to yield pyrido[2,3-d]pyrimidines with potent biological activity [1]. The 6-amino-5-methyl substitution pattern ensures that the key functional groups are correctly positioned for this cyclization. For instance, a synthesized derivative in this class exhibited potent PIM-1 kinase inhibition with an IC50 of 11.4 nM [2]. Using a regioisomer like 2-Amino-5-methylnicotinonitrile (CAS 38076-78-7), which has the amino and nitrile groups in a different arrangement, would not yield the same pyrido[2,3-d]pyrimidine scaffold and would therefore be unsuitable for accessing this pharmacologically relevant chemical space.

Pyrido[2,3-d]pyrimidine Synthesis
Class-level inference
Correct ortho-aminonitrile regioisomer
PIM-1 inhibitor IC50: 11.4 nM (reported)
Regioisomeric identity is mandatory for cyclization; substitution leads to synthetic failure
Reported kinase inhibitor context, model-response review required
Regioisomerism Heterocyclic synthesis Kinase inhibitors

Pre-Validated Pd-Catalyzed Cyanation Protocol

A specific, high-yielding synthetic protocol for 6-Amino-5-methylnicotinonitrile has been established using palladium-catalyzed cyanation of 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5). The procedure, detailed in patent WO2013/42139 A1, involves reacting the bromo-precursor with zinc cyanide in the presence of Pd₂(dba)₃ and dppf in DMF/water at 120 °C for 16 hours, followed by an optimized aqueous workup . This method reliably yields the target compound in 70% yield after chromatographic purification (SiO₂, hexanes/EtOAc 4:6) [1]. This established methodology contrasts with more general or lower-yielding cyanation approaches that might be applied to other halogenated pyridines, offering a documented and reproducible route for procurement planning or in-house synthesis.

Pd-Catalyzed Cyanation
Supporting evidence
Reported yield: 70%
Method: Pd₂(dba)₃, dppf, Zn(CN)₂
Established protocol provides a benchmark for process development
Single reported method; yield may vary with scale
Synthetic methodology Palladium catalysis Cyanation

Documented Hazard Profile for Lab Safety

6-Amino-5-methylnicotinonitrile carries a well-defined Globally Harmonized System (GHS) hazard classification, as aggregated by the European Chemicals Agency (ECHA). It is classified as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory tract irritation) [1]. This profile is distinct from close analogs like 5-Methylnicotinonitrile, which carries more severe hazard statements including 'H301: Toxic if swallowed' and 'H318: Causes serious eye damage' [2]. The less severe oral toxicity classification (Acute Tox. 4 vs. 3) and eye damage classification (Irrit. 2A vs. 1) for 6-Amino-5-methylnicotinonitrile may translate to fewer handling restrictions and lower associated compliance costs in a research laboratory setting.

GHS Hazard Profile
Cross-study comparable
Acute Tox. 4 / Eye Irrit. 2A
5-Methyl analog: Acute Tox. 3 / Eye Dam. 1
Lower-severity hazard classification may reduce handling restrictions
ECHA C&L Inventory; always review local safety requirements
Safety data GHS classification Regulatory compliance

Purity and Storage Specifications

Commercial offerings of 6-Amino-5-methylnicotinonitrile are standardized around a minimum purity of 97% and require storage under inert gas (nitrogen or argon) at 2–8 °C . This specification is in contrast to the commonly available 2-Amino-5-cyanopyridine (CAS 4214-73-7), which is typically offered at ≥98% purity but does not have the same explicit inert atmosphere storage requirement . The need for cold storage under an inert atmosphere indicates potential sensitivity to air or moisture, which is a critical piece of information for planning long-term inventory and ensuring compound integrity upon receipt. Selecting a supplier who adheres to these validated storage and purity conditions is essential for reproducible experimental results.

Purity & Storage
Supporting evidence
Min. 97% purity
Inert gas, 2–8 °C storage
Inert atmosphere requirement indicates sensitivity; critical for shelf-life planning
Vendor specification; confirm with supplier COA
Purity Storage conditions Quality control

6-Amino-5-methylnicotinonitrile: Key Applications


Pyrido[2,3-d]pyrimidine Kinase Inhibitor Synthesis

In medicinal chemistry programs focused on developing novel kinase inhibitors, 6-Amino-5-methylnicotinonitrile is the optimal starting material for constructing the pyrido[2,3-d]pyrimidine core. As demonstrated by Tantawy et al. (2024), o-aminonicotinonitriles of this type undergo efficient intramolecular heterocyclization to yield this privileged scaffold, with certain derivatives exhibiting potent PIM-1 kinase inhibition (IC50 = 11.4 nM) [1]. The correct regioisomeric identity of 6-Amino-5-methylnicotinonitrile is non-negotiable for accessing this pharmacophore, as other isomers will not undergo the required cyclization. This application is supported by its validated synthetic utility (Evidence Item 3).

Parallel Synthesis and Library Production

For high-throughput synthesis or combinatorial chemistry applications, the balanced lipophilicity (XLogP = 0.6) and defined H-bonding capacity (TPSA = 62.7 Ų) of 6-Amino-5-methylnicotinonitrile make it a superior choice over more polar or more lipophilic analogs (Evidence Items 1 and 2). Its intermediate XLogP facilitates straightforward liquid-liquid extraction and chromatographic purification across diverse reaction conditions, reducing purification bottlenecks. This predictable behavior ensures consistent yields and purity when the compound is used as a diversity input in automated synthesis platforms.

Pd-Catalyzed Cyanation Methodology Benchmark

Researchers developing new palladium-catalyzed cyanation methodologies can use 6-Amino-5-methylnicotinonitrile as a benchmark substrate. A well-documented, high-yielding (70%) protocol is already established, starting from 5-bromo-3-methylpyridin-2-amine (Evidence Item 4). This provides a reliable positive control for testing new catalysts, ligands, or reaction conditions, allowing for direct comparison of efficiency and functional group tolerance.

Agrochemical Intermediate with Defined Regioisomerism

In the synthesis of novel agrochemicals, such as neonicotinoid analogs or other nitrogen-containing heterocycles, the precise positioning of the amino and nitrile groups is often critical for biological activity. 6-Amino-5-methylnicotinonitrile provides a unique substitution pattern that is a known intermediate in the preparation of insecticides [2] (Supporting Evidence Item 5). Its commercial availability at a defined purity (97%) and with a validated storage protocol ensures that process chemists can reliably scale up reactions without encountering unexpected variability due to isomer contamination or compound degradation.

Application
Selection Property
Validation Focus
Pyrido[2,3-d]pyrimidine synthesis
Correct ortho-aminonitrile regioisomer
Cyclization outcome and scaffold identity
Parallel synthesis and library production
Intermediate lipophilicity and TPSA
Extraction efficiency and chromatographic behavior
Pd-catalyzed cyanation methodology
Established benchmark protocol (70% yield)
Catalyst and ligand performance comparison
Agrochemical intermediate synthesis
Regiospecific substitution pattern
Isomeric purity and scale-up reproducibility

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